2-(aminomethyl)quinazolin-4(3H)-one
Overview
Description
2-(Aminomethyl)quinazolin-4(3H)-one, also known as AMQ, is an organic compound that has been widely used in scientific research and lab experiments due to its unique properties. It is a versatile molecule that can be used in a variety of applications, such as synthesizing new compounds, studying the mechanism of action of drugs, and analyzing biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
- Quinazolin-4(3H)-ones, including derivatives like 2-(aminomethyl)quinazolin-4(3H)-one, have been synthesized and evaluated for various biological activities. A notable study synthesized a series of 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones, demonstrating significant analgesic and anti-inflammatory activities. This suggests potential applications in developing novel analgesic and anti-inflammatory agents (Sheorey, Thangathiruppathy, & Alagarsamy, 2013).
Chemical Synthesis Techniques
- Quinazolin-4(3H)-ones can be prepared from 2-aminobenzamides and orthoesters, showcasing the versatility of these compounds in chemical synthesis. This process is tolerant towards various functional groups, allowing the creation of a wide range of structures (Gavin, Annor-Gyamfi, & Bunce, 2018).
Applications in Drug Synthesis
- The compound has been used in the synthesis of various drugs acting on the central nervous system, such as methaqualone and mecloqualone. The methodologies developed for these syntheses are simple and environmentally friendly, highlighting the potential of quinazolin-4(3H)-ones in pharmaceutical synthesis (Kumar et al., 2015).
Anticonvulsant Properties
- Some derivatives of quinazolin-4(3H)-one, including those with aminomethyl groups, have been synthesized and evaluated for anticonvulsant properties. Studies indicate moderate to significant anticonvulsant activity, suggesting a role in developing new treatments for epilepsy (Georgey, Abdel-Gawad, & Abbas, 2008).
Labelled Compounds for Research
- Carbon-14 labelled 4-aminoquinazolines and quinazolin-4(3H)-ones have been prepared for use in research, particularly in studies requiring radioactive labelling. This has applications in pharmacological and biochemical studies (Saemian, Arjomandi, & Shirvani, 2009).
Antimicrobial and Antiviral Activities
- Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for antimicrobial and antiviral activities, including against HIV. This points to potential applications in developing new antimicrobial and antiviral agents (Alagarsamy, Revathi, Meena, Ramaseshu, Rajasekaran, & Clerco, 2004).
properties
IUPAC Name |
2-(aminomethyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5,10H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVSYHWZXIPJJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368393 | |
Record name | 2-(aminomethyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminomethyl)quinazolin-4(3H)-one | |
CAS RN |
437998-08-8 | |
Record name | 2-(Aminomethyl)-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=437998-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(aminomethyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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